molecular formula C20H21F3N2O5S B15007066 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

Cat. No.: B15007066
M. Wt: 458.5 g/mol
InChI Key: ULGPUAVFSLPFJO-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through a Fischer indole synthesis or other indole-forming reactions. The benzenesulfonamide core is then introduced through sulfonation reactions, followed by the attachment of the dimethoxy and trifluoromethoxy groups under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamides and indole derivatives, such as:

Uniqueness

What sets 3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C20H21F3N2O5S

Molecular Weight

458.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C20H21F3N2O5S/c1-12-15(16-10-13(30-20(21,22)23)4-6-17(16)25-12)8-9-24-31(26,27)14-5-7-18(28-2)19(11-14)29-3/h4-7,10-11,24-25H,8-9H2,1-3H3

InChI Key

ULGPUAVFSLPFJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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